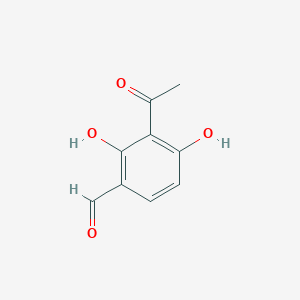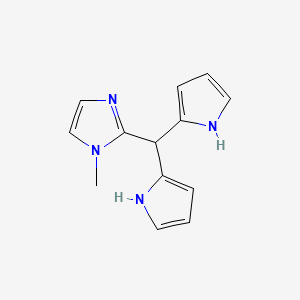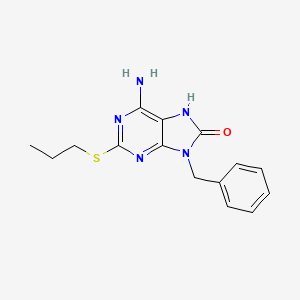![molecular formula C19H15ClO2 B14237238 1-[(4-Chlorophenyl)methyl]-6-methoxynaphthalene-2-carbaldehyde CAS No. 396103-24-5](/img/structure/B14237238.png)
1-[(4-Chlorophenyl)methyl]-6-methoxynaphthalene-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Chlorophenyl)methyl]-6-methoxynaphthalene-2-carbaldehyde is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a chlorophenyl group attached to a methylnaphthalene moiety, with a methoxy group and a carbaldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Chlorophenyl)methyl]-6-methoxynaphthalene-2-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-chlorobenzyl chloride and 6-methoxynaphthalene.
Reaction Conditions: The 4-chlorobenzyl chloride undergoes a Friedel-Crafts alkylation with 6-methoxynaphthalene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form the intermediate 1-[(4-chlorophenyl)methyl]-6-methoxynaphthalene.
Oxidation: The intermediate is then subjected to oxidation using reagents like pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) to introduce the carbaldehyde functional group, yielding the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The choice of reagents and catalysts is also tailored to minimize environmental impact and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(4-Chlorophenyl)methyl]-6-methoxynaphthalene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) can convert the carbaldehyde group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), pyridinium chlorochromate (PCC), manganese dioxide (MnO2).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-[(4-Chlorophenyl)methyl]-6-methoxynaphthalene-2-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[(4-Chlorophenyl)methyl]-6-methoxynaphthalene-2-carbaldehyde involves its interaction with specific molecular targets. The compound’s effects are mediated through pathways that involve binding to enzymes or receptors, leading to changes in cellular processes. For example, its potential antimicrobial activity may involve the inhibition of key enzymes in microbial metabolism.
Vergleich Mit ähnlichen Verbindungen
1-[(4-Chlorophenyl)methyl]-naphthalene: Lacks the methoxy and carbaldehyde groups.
6-Methoxy-2-naphthaldehyde: Lacks the chlorophenyl group.
4-Chlorobenzyl chloride: Lacks the naphthalene moiety.
Uniqueness: 1-[(4-Chlorophenyl)methyl]-6-methoxynaphthalene-2-carbaldehyde is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activities. The presence of both the methoxy and carbaldehyde groups, along with the chlorophenyl moiety, makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
396103-24-5 |
|---|---|
Molekularformel |
C19H15ClO2 |
Molekulargewicht |
310.8 g/mol |
IUPAC-Name |
1-[(4-chlorophenyl)methyl]-6-methoxynaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C19H15ClO2/c1-22-17-8-9-18-14(11-17)4-5-15(12-21)19(18)10-13-2-6-16(20)7-3-13/h2-9,11-12H,10H2,1H3 |
InChI-Schlüssel |
RFTYPXMZBWXUKC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C(=C(C=C2)C=O)CC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-cyclohexyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14237155.png)
![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfonyl)phenyl]-1,3-thiazol-5-yl}-2,6-dimethylpyridine](/img/structure/B14237163.png)
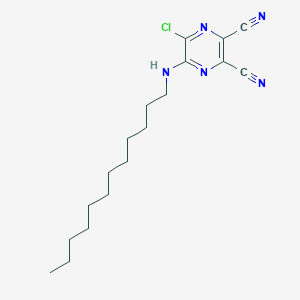
![2-[(2,4-Dinitrophenyl)sulfanyl]ethyl 2-bromo-2-methylpropanoate](/img/structure/B14237173.png)
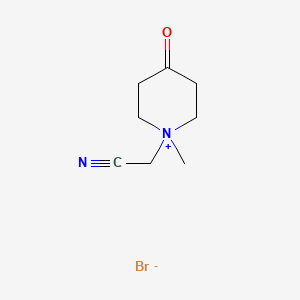
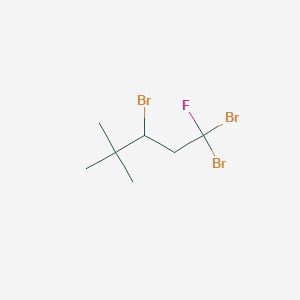
![9,9'-[9H-Fluorene-9,9-diyldi(4,1-phenylene)]bis(10-phenylanthracene)](/img/structure/B14237179.png)
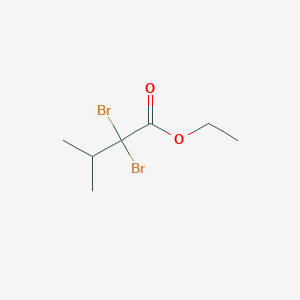
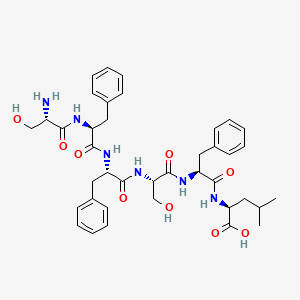

![1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1-methylethyl)phenyl]sulfonyl]-](/img/structure/B14237207.png)
